molecular formula C5H12N2O2 B13231281 2-amino-N-ethyl-N-methoxyacetamide

2-amino-N-ethyl-N-methoxyacetamide

Cat. No.: B13231281
M. Wt: 132.16 g/mol
InChI Key: BPNNTDBVGUXXAK-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-methoxyacetamide is a chemical compound with the molecular formula C5H12N2O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, an ethyl group, and a methoxy group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-methoxyacetamide typically involves the reaction of ethylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3CH2NH2+CH3OCOClCH3CH2NHCOCH2OCH3+HCl\text{CH}_3\text{CH}_2\text{NH}_2 + \text{CH}_3\text{O}\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{NHCOCH}_2\text{OCH}_3 + \text{HCl} CH3​CH2​NH2​+CH3​OCOCl→CH3​CH2​NHCOCH2​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-N-ethyl-N-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N,N-dimethylacetamide: Similar structure but with two methyl groups instead of an ethyl and methoxy group.

    2-amino-N-methoxyacetamide: Lacks the ethyl group, having only the methoxy group attached to the acetamide backbone.

    2-amino-N-ethylacetamide: Similar but without the methoxy group.

Uniqueness

2-amino-N-ethyl-N-methoxyacetamide is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-amino-N-ethyl-N-methoxyacetamide

InChI

InChI=1S/C5H12N2O2/c1-3-7(9-2)5(8)4-6/h3-4,6H2,1-2H3

InChI Key

BPNNTDBVGUXXAK-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CN)OC

Origin of Product

United States

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